

melting point and hardness of hydrogenated jojoba oil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HYDROGENATED JOJOBA OIL

Cat. No.: B1180316

[Get Quote](#)

An In-depth Technical Guide to the Melting Point and Hardness of **Hydrogenated Jojoba Oil**

Introduction

Hydrogenated jojoba oil, a wax ester derived from the complete hydrogenation of jojoba oil, is a hard, crystalline substance with significant applications in the pharmaceutical, cosmetic, and drug development industries.^{[1][2]} Its utility is largely defined by its physical properties, primarily its high melting point and hardness, which make it an excellent structuring agent and emollient. This guide provides a comprehensive overview of these key characteristics, including quantitative data, detailed experimental protocols for their measurement, and a workflow diagram for methodological clarity.

Hydrogenated jojoba oil is chemically a straight-chain wax ester, 36 to 46 carbons in length, with no points of unsaturation.^[1] This saturated and stable chemical structure contributes to its distinct physical properties, making it one of the few commercially available high-melting-point wax esters of botanical origin.^[1] Its use in pharmaceutical formulations can range from providing structural integrity to stick formulations to acting as a controlled-release excipient or an emollient in topical and transdermal delivery systems.^{[2][3][4]}

Quantitative Data Summary

The melting point and hardness are critical parameters for formulators. The following table summarizes the key physical properties of **hydrogenated jojoba oil** based on available technical data.

Property	Value	Notes
Melting Point	67 - 72 °C	Multiple sources confirm a narrow melting range, indicating a consistent material composition.[1][5][6][7] Specific ranges cited include 68-70°C and 67.5-70.5°C.[1][2][6]
Hardness	Hard, crystalline wax	While consistently described as a "hard" wax, specific quantitative hardness values (e.g., needle penetration in dmm) are not readily available in the public domain and are typically determined by specific end-user applications.[1][2] Its hardness allows for its use as an exfoliation particle and provides structural strength to formulations.[1][2]
Iodine Value	< 2.0	This low value confirms the complete hydrogenation of the oil, indicating a high degree of saturation and stability.[1]
Appearance	White to off-white, odorless	The material is typically supplied as flakes, beads, or microspheres.[1][7][8]
Solubility	Insoluble in water	[2]

Experimental Protocols

Accurate determination of melting point and hardness is essential for quality control and formulation development. Standardized methods from organizations like the American Oil Chemists' Society (AOCS) and ASTM International are employed.

Melting Point Determination: AOCS Official Method Cc 3-25 (Slip Melting Point)

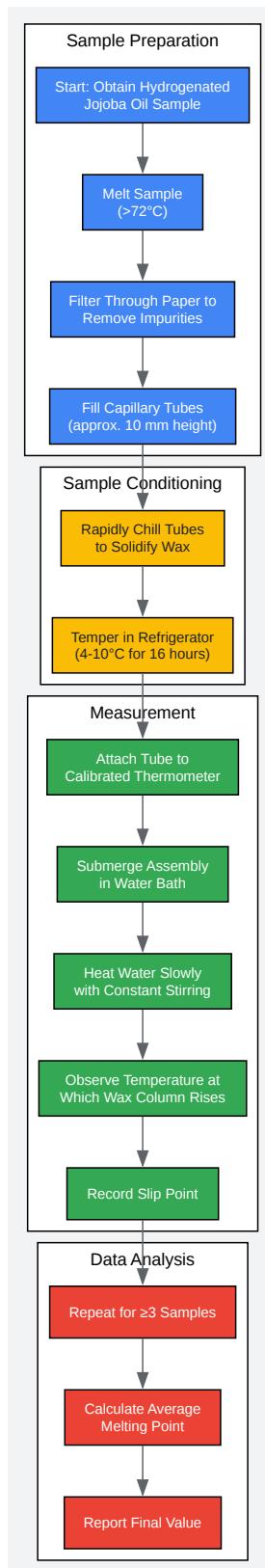
The slip melting point is a widely used index for the temperature at which a fat or wax softens and becomes sufficiently fluid to move in an open capillary tube.[\[9\]](#)[\[10\]](#)

Methodology:

- Sample Preparation: The **hydrogenated jojoba oil** sample is first melted and filtered through paper to remove any impurities and residual moisture.
- Capillary Tube Filling: At least three clean glass capillary tubes (e.g., 1 mm inner diameter) are dipped into the completely liquid sample, allowing the wax to rise to a height of approximately 10 mm.
- Solidification and Tempering: The filled ends of the tubes are rapidly chilled to solidify the wax. The tubes are then placed in a refrigerator at 4–10°C for a minimum of 16 hours to ensure complete crystallization.[\[11\]](#) For certain fats, specific tempering conditions may apply.
[\[11\]](#)
- Measurement:
 - The capillary tube is attached to a calibrated thermometer, with the solidified wax positioned adjacent to the thermometer bulb.
 - The assembly is submerged in a beaker of clear, distilled water.
 - The water is heated slowly and stirred continuously.
 - The slip melting point is the temperature at which the solidified wax column begins to rise in the capillary tube.[\[11\]](#) The average of at least three readings is reported.

Hardness Determination: ASTM D937-92 (Cone Penetration of Petrolatum)

While originally for petrolatum, this standard test method is widely adapted for determining the hardness of waxes and similar materials.[\[12\]](#) The method measures the depth a standard cone


penetrates the sample under fixed conditions of load, time, and temperature. An alternative approach using a needle probe is also common.[13]

Methodology:

- Sample Preparation: The **hydrogenated jojoba oil** is melted (typically at a temperature well above its melting point) and poured into a standard container. The sample is then cooled under controlled atmospheric conditions for a specified period (e.g., 16-18 hours) to ensure a consistent crystalline structure.
- Apparatus: A penetrometer or a texture analyzer equipped with a standard cone or needle probe is used.[12][13] The instrument is calibrated and leveled.
- Measurement:
 - The sample container is placed on the penetrometer base, and the temperature is recorded. Tests are typically performed at 25°C (77°F).[13]
 - The tip of the cone or needle is brought to the surface of the wax sample.
 - The cone/needle assembly is released, allowing it to penetrate the wax under its own weight (or a specified additional load) for a precise duration (typically 5 seconds).
 - The penetration depth is measured in tenths of a millimeter (dmm). A lower penetration value indicates a harder material. Alternatively, the force required to penetrate a specific distance can be measured.[13]

Visualized Experimental Workflow

To further clarify the methodological process, the following diagram illustrates the workflow for determining the slip melting point of **hydrogenated jojoba oil** as per the AOCS protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for AOCS Slip Melting Point Determination.

Conclusion

The well-defined high melting point and significant hardness of **hydrogenated jojoba oil** are fundamental to its role in pharmaceutical and cosmetic formulations. These properties, governed by its fully saturated wax ester structure, provide formulators with a stable and functional excipient for creating structured delivery systems, improving the thermal stability of products, and achieving desired textural characteristics. The standardized protocols outlined herein are crucial for ensuring the consistent quality and performance of this versatile material in research, development, and manufacturing environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydrogenated jojoba oil - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. esperis.it [esperis.it]
- 7. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 8. cir-safety.org [cir-safety.org]
- 9. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 10. Slip Melting Point, AOCS Standard Open Tube Melting Point [library.aocs.org]
- 11. scribd.com [scribd.com]
- 12. brookfieldengineering.com [brookfieldengineering.com]
- 13. brookfieldengineering.com [brookfieldengineering.com]

- To cite this document: BenchChem. [melting point and hardness of hydrogenated jojoba oil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180316#melting-point-and-hardness-of-hydrogenated-jojoba-oil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com